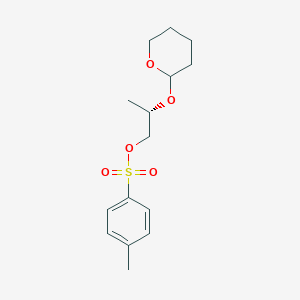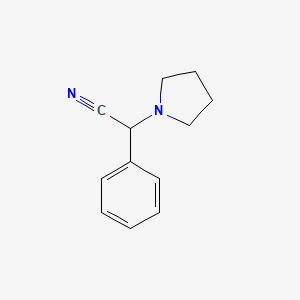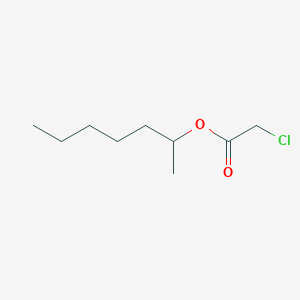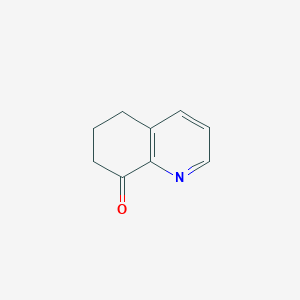![molecular formula C8H9NOS B1314784 4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン-2-カルバルデヒド CAS No. 197237-97-1](/img/structure/B1314784.png)
4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン-2-カルバルデヒド
概要
説明
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is an organic compound with a unique structure that includes a thieno-pyridine ring system
科学的研究の応用
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
作用機序
Target of Action
It is known that similar compounds are used as intermediates in the synthesis of anti-thrombotic drugs like clopidogrel .
Mode of Action
Related compounds have demonstrated inhibition of platelet aggregation and activation . This suggests that 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde might interact with its targets to modulate these biological processes.
Pharmacokinetics
It is soluble in water and ethanol , which could potentially influence its bioavailability.
Result of Action
Related compounds have shown potent biological efficacy with minimal side effects , suggesting that this compound might have similar effects.
Action Environment
The action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2–8 °C . Its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.
生化学分析
Biochemical Properties
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds, leading to the activation or inhibition of enzymatic activity.
Cellular Effects
The effects of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the aggregation of platelets, which is a critical process in thrombosis . Additionally, it has been found to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular immune response .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of tubulin polymerization by binding to the colchicine site, which is essential for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air . Long-term studies have indicated that its effects on cellular function can persist, with sustained inhibition of platelet aggregation and modulation of gene expression observed over extended periods
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit platelet aggregation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is critical for its function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be directed to specific organelles through targeting signals and post-translational modifications, enhancing its biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiopheneethylamine with formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions include:
Solvent: Ethanol
Catalyst: Hydrogen chloride
Temperature: 50-60°C
Reaction Time: 3-5 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.
Major Products Formed
Oxidation: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reduction: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol
Substitution: Various substituted thieno-pyridine derivatives
類似化合物との比較
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- 2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (prasugrel)
Uniqueness
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is unique due to its aldehyde functional group, which allows for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and pharmaceutical development.
特性
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,5,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZHHLBAACQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474323 | |
| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197237-97-1 | |
| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1314711.png)






![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)
